3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
The compound 3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a polyheterocyclic molecule featuring a pyrazoloquinoline core fused with a [1,3]dioxolo ring. Key structural attributes include:
- A 3,4-dimethylphenyl substituent at position 3, contributing steric bulk and lipophilicity.
- A fused [1,3]dioxolo ring system, enhancing planarity and influencing π-π stacking interactions.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-16-7-8-19(9-17(16)2)26-22-14-30(13-18-5-4-6-20(10-18)31-3)23-12-25-24(32-15-33-25)11-21(23)27(22)29-28-26/h4-12,14H,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBWGMHFUUJZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinoline core.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving suitable diol precursors.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this quinoline derivative exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Case Studies : A study demonstrated that derivatives of quinoline showed cytotoxic effects against several cancer cell lines, suggesting that this compound may possess similar properties .
Antimicrobial Properties
The presence of both pyrazole and quinoline structures has been linked to antimicrobial activities:
- Research Findings : Studies have shown that quinoline derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes.
- Application in Drug Development : This compound could be explored as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds with similar frameworks have been reported to exhibit anti-inflammatory properties:
- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Potential Applications : This suggests a possible therapeutic role in treating chronic inflammatory conditions .
Organic Electronics
Due to its unique electronic properties, this compound may find applications in the field of organic electronics:
- Conductivity Studies : Research into the electronic properties of similar compounds has shown potential for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Case Studies : Investigations into the charge transport properties of related heterocycles have indicated favorable characteristics for electronic applications .
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance material properties:
- Stabilization Effects : It could serve as a stabilizer or modifier in polymer formulations, improving thermal stability and mechanical strength.
- Research Insights : Studies on polymer composites containing similar heterocycles have shown improved performance metrics .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below highlights key structural differences and similarities with related compounds:
*Calculated using ChemDraw.
Substituent Effects:
- Steric Effects : The 3,4-dimethylphenyl group introduces steric hindrance, which may limit binding to flat aromatic receptors compared to the 4-methoxyphenyl group in ’s compound .
- Planarity : The fully aromatic [1,3]dioxolo ring in the target compound contrasts with the dihydro ring in ’s analog, affecting π-π interactions in biological targets .
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP is estimated to be higher (~4.2) than ’s fluorinated analog (LogP ~3.8) due to the methoxy group’s hydrophobicity .
Biological Activity
The compound 3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic organic molecule with a complex structure that suggests potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound’s structure features:
- A quinoline core
- Pyrazole and dioxole moieties
- Aromatic substituents that may influence its reactivity and biological interactions
This unique arrangement is expected to contribute to its pharmacological properties.
Synthesis
Synthesis of this compound involves multi-step organic reactions. The general approach includes:
- Formation of the quinoline backbone through cyclization reactions.
- Introduction of the pyrazole and dioxole units via electrophilic substitutions.
- Functionalization with methoxy and dimethylphenyl groups to enhance biological activity.
Anticancer Properties
Research has indicated that compounds related to the pyrazoloquinoline class exhibit significant anticancer activity. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of key survival pathways such as AKT and mTOR .
- Case Studies:
- A study demonstrated that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxicity .
- In vitro tests on breast cancer MDA-MB-231 cells revealed that derivatives exhibited significant inhibitory effects with IC50 values ranging from 27.6 μM to 29.3 μM .
Antimicrobial Activity
Some derivatives of pyrazoloquinolines have also shown antimicrobial properties:
- Mechanism: These compounds may disrupt bacterial cell membranes or inhibit critical metabolic pathways.
- Research Findings: A related study highlighted that certain pyrazolo derivatives displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural elements:
- Substituent Effects: Electron-donating groups (like methoxy) enhance reactivity and bioactivity.
- Fused Ring Systems: The presence of fused heterocycles contributes to increased potency against cancer cells.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 27.6 - 29.3 | Induction of apoptosis via caspase activation |
| Antimicrobial | Various bacteria | Varies | Disruption of cell membranes |
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using a fractional factorial design to identify critical variables. For example, ultrasonic-assisted synthesis ( ) reduces reaction time and improves regioselectivity. Validate purity via HPLC with UV detection (≥98% threshold, as in ) and characterize intermediates using -NMR to track substituent incorporation (e.g., methoxybenzyl group at δ 3.89 ppm, as in ). Post-synthetic purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .
Q. What spectroscopic and chromatographic methods are most effective for structural confirmation?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H] for CHNO). Pair with -NMR to resolve quaternary carbons in the dioxolo and pyrazolo rings (e.g., carbonyl signals at ~160-180 ppm). X-ray crystallography (as in ) can resolve stereochemical ambiguities in the fused heterocyclic system. For chromatographic validation, employ reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .
Q. How does the compound’s solubility and stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct kinetic solubility studies in buffered solutions (pH 1.2–7.4) using shake-flask methods. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., cleavage of the dioxolo ring). Use Arrhenius plots to predict shelf-life under standard lab conditions .
Advanced Research Questions
Q. What theoretical frameworks guide the study of this compound’s bioactivity?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level ( ) to model electronic properties (e.g., HOMO-LUMO gaps) and predict binding affinities. Align with molecular docking studies against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Validate hypotheses via SPR (surface plasmon resonance) to quantify binding kinetics (KD values) .
Q. How can contradictory pharmacological data from in vitro vs. in vivo studies be resolved?
- Methodological Answer : Perform pharmacokinetic profiling (C, T, AUC) in rodent models to assess bioavailability limitations. Use LC-MS/MS to quantify active metabolites (e.g., demethylated derivatives). If in vitro activity (e.g., IC = 50 nM) does not translate in vivo, consider prodrug strategies or nanoformulation to enhance tissue penetration .
Q. What experimental designs address ecological risk assessment for environmental persistence?
- Phase 1 : Measure logP and soil sorption coefficients (K) to predict environmental mobility.
- Phase 2 : Conduct OECD 307 biodegradation tests in simulated soil/water systems.
- Phase 3 : Use microcosm models to assess bioaccumulation in aquatic trophic chains (e.g., algae → daphnia → fish). Pair with QSAR models to extrapolate ecotoxicity thresholds .
Q. How can computational models elucidate structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Generate 3D-QSAR models (CoMFA/CoMSIA) using a training set of analogs with varied substituents (e.g., methyl vs. methoxy groups). Validate predictive power via leave-one-out cross-validation (q > 0.5). Use molecular dynamics simulations (NAMD/GROMACS) to analyze ligand-receptor complex stability over 100 ns trajectories .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported IC values across studies?
- Methodological Answer :
- Step 1 : Compare assay conditions (e.g., ATP concentration in kinase assays, cell line genetic backgrounds).
- Step 2 : Replicate key studies using standardized protocols (e.g., NIH/NCATS guidelines).
- Step 3 : Apply meta-analysis with random-effects models to quantify heterogeneity (I statistic). If I > 50%, investigate methodological outliers (e.g., fluorogenic vs. radiometric assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
